molecular formula C11H13ClO2 B2378905 2-Methyl-2-(2-methylphenoxy)propanoyl chloride CAS No. 116762-25-5

2-Methyl-2-(2-methylphenoxy)propanoyl chloride

Cat. No.: B2378905
CAS No.: 116762-25-5
M. Wt: 212.67
InChI Key: IQHHUQBNBUCYGN-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylphenoxy)propanoyl chloride (CAS 116762-25-5) is a high-purity chemical reagent with a molecular weight of 212.68 g/mol and a molecular formula of C 11 H 13 ClO 2 . This compound is exclusively intended for Research Use Only and is not designed for diagnostic, therapeutic, or personal application. As an acyl chloride, this compound serves as a versatile and reactive building block in organic synthesis. Its key functional group is highly susceptible to nucleophilic attack, enabling researchers to efficiently introduce a 2-methyl-2-(o-tolyloxy)propanoyl moiety into target molecules. A primary application is its reaction with alcohols and amines to form esters and amides, respectively, through a nucleophilic addition-elimination mechanism that proceeds rapidly, often at room temperature . Furthermore, acyl chlorides are known to react with water in a vigorous hydrolysis reaction to yield the corresponding carboxylic acid . These fundamental reactions make this compound a valuable intermediate for constructing more complex chemical architectures in a laboratory setting.

Properties

IUPAC Name

2-methyl-2-(2-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHHUQBNBUCYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound Not explicitly reported C₁₁H₁₃ClO₂ 212.67 2-methylphenoxy High steric hindrance due to ortho-methyl group; moderate electrophilicity .
2-Methyl-2-(4-methylphenoxy)propanoyl chloride 116762-24-4 C₁₁H₁₃ClO₂ 212.67 4-methylphenoxy Boiling point: 272.3°C ; density: 1.132 g/cm³ ; lower steric hindrance than ortho-isomer, enhancing nucleophilic acylation rates .
2-Methyl-2-(4-nitrophenoxy)propanoyl chloride sc-335254 C₁₀H₁₀ClNO₄ 243.65 4-nitrophenoxy Enhanced electrophilicity due to electron-withdrawing nitro group; resonance stabilization accelerates acylation reactions .
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride 5542-60-9 C₁₀H₁₀Cl₂O₂ 233.10 4-chlorophenoxy Chlorine substituent increases stability and directs electrophilic substitution; molecular weight: 233.10 g/mol .
2-Methyl-2-(2-naphthyloxy)propanoyl chloride 65250-18-2 C₁₄H₁₃ClO₂ 248.70 2-naphthyloxy Extended aromatic system increases lipophilicity; used in specialty polymer synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-2-(2-methylphenoxy)propanoyl chloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of 2-methylphenol with 2-methylpropanoyl chloride derivatives. Key parameters include:

  • Temperature control (0–5°C) to minimize side reactions like hydrolysis .
  • Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., AlCl₃) to enhance acyl chloride stability .
  • Monitor reaction progress via TLC or FTIR to confirm ester-to-acyl chloride conversion.
    • Safety Note : Enclosed systems and local exhaust ventilation are critical due to the compound’s irritant properties .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1^1H and 13^13C spectra with PubChem data (e.g., δ 1.5 ppm for methyl groups, δ 170–175 ppm for carbonyl) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 233.096 (molecular weight) .
  • Elemental Analysis : Validate Cl content (~15.2%) to rule out hydrolysis byproducts.

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Best Practices :

  • Store under inert atmosphere (argon) at –20°C to prevent moisture-induced degradation .
  • Use nitrile gloves and Tyvek® suits to avoid dermal exposure; HEPA-filtered vacuums for spill cleanup .
  • Avoid glass containers if prolonged storage is required due to potential chloride reactivity with silicates.

Advanced Research Questions

Q. How does the steric hindrance of the 2-methylphenoxy group influence reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight :

  • The bulky 2-methylphenoxy group reduces electrophilicity at the carbonyl carbon, slowing reactions with weak nucleophiles (e.g., amines).
  • Kinetic studies using stopped-flow techniques reveal a 30% decrease in reaction rate compared to unsubstituted analogs .
  • Mitigation strategy: Activate the acyl chloride with catalytic DMAP or use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. How can researchers resolve contradictory spectral data (e.g., IR vs. NMR) for intermediates during synthesis?

  • Troubleshooting Framework :

  • Contamination Check : Use GC-MS to identify volatile impurities (e.g., residual dichloromethane).
  • Dynamic NMR : Assess rotational barriers of the phenoxy group, which may cause signal splitting .
  • Computational Validation : Compare experimental IR stretches (e.g., C=O at 1800 cm⁻¹) with DFT-calculated vibrational modes .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Hydrolysis Kinetics : Conduct pseudo-first-order experiments in buffered solutions (pH 2–12) at 25–60°C. Monitor chloride release via ion chromatography .
  • Arrhenius Analysis : Calculate activation energy (EaE_a) to predict shelf-life under storage conditions.
  • Microscopy : Use SEM/EDS to detect crystalline degradation products in aged samples .

Q. How can the compound’s potential as a fluorinated building block be evaluated for drug discovery?

  • Biological Screening :

  • In Silico Docking : Model interactions with target enzymes (e.g., proteases) using the fluorinated acyl group as an electrophilic warhead .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess hydrolysis resistance compared to non-fluorinated analogs .

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